Hemoiedemoside A

Description

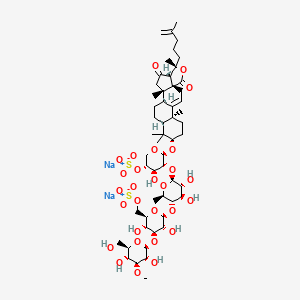

Hemoiedemoside A (compound 2) is a triterpene glycoside isolated from the sea cucumber Pseudocnus dubiosus leoninus. Its structure consists of a triterpene aglycone backbone linked to a sulfated oligosaccharide chain. The carbohydrate moiety includes a terminal 3-O-methylglucose unit with two sulfate groups at C-4 and C-6 positions, distinguishing it from closely related analogs . This compound exhibits significant antiproliferative and cytotoxic activities, particularly against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical carcinoma), with IC50 values comparable to other sulfated glycosides in its class . Its bioactivity is attributed to the synergistic effects of the triterpene core and the sulfated sugar chain, which enhance cellular interactions and molecular targeting.

Properties

Molecular Formula |

C54H82Na2O28S2 |

|---|---|

Molecular Weight |

1289.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4S,5R,6S)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R)-4-hydroxy-2-[[(1S,2S,5S,6S,9S,13S,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-5-sulfonatooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C54H84O28S2.2Na/c1-23(2)11-10-16-53(8)44-27(56)19-52(7)26-12-13-31-50(4,5)32(15-17-51(31,6)25(26)14-18-54(44,52)49(64)81-53)77-48-43(35(59)30(21-72-48)82-84(68,69)70)80-45-37(61)36(60)40(24(3)74-45)78-47-39(63)42(34(58)29(76-47)22-73-83(65,66)67)79-46-38(62)41(71-9)33(57)28(20-55)75-46;;/h14,24,26,28-48,55,57-63H,1,10-13,15-22H2,2-9H3,(H,65,66,67)(H,68,69,70);;/q;2*+1/p-2/t24-,26-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,39-,40-,41+,42+,43-,44-,45+,46+,47+,48+,51-,52+,53+,54-;;/m1../s1 |

InChI Key |

SDJQLOJXYATUSE-DJRNRGNQSA-L |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CC[C@@]67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(=C)C)C)C)OS(=O)(=O)[O-])O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)[O-])O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+].[Na+] |

Synonyms |

hemoiedemoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Hemoiedemoside A is compared to two groups of compounds:

Hemoiedemoside B (compound 3)

Okhotosides B1, B2, and B3

Hemoiedemoside B

- Structural Differences : Hemoiedemoside B (compound 3 ) shares the same triterpene aglycone as this compound but contains an additional sulfate group at C-6 of the terminal 3-O-methylglucose unit, making it trisulfated .

- Bioactivity : Despite similar IC50 values in A549 and HeLa cells, Hemoiedemoside B demonstrates higher cytotoxicity. For example, in HeLa cells, Hemoiedemoside B reduces viability by approximately 20% more than this compound at equivalent concentrations. This enhanced activity is hypothesized to result from improved membrane permeability or receptor binding due to the third sulfate group .

Okhotosides B1, B2, and B3

- Structural Similarities : Okhotosides are sulfated triterpene glycosides with oligosaccharide chains analogous to this compound.

- Key Differences: Okhotoside B1: Monosulfated (1 sulfate group). Okhotoside B2: Disulfated (2 sulfate groups). Okhotoside B3: Trisulfated (3 sulfate groups).

- Bioactivity Trends: Monosulfated B1 shows the lowest cytotoxicity (IC50 > 50 μM in HeLa cells). Disulfated B2 and trisulfated B3 exhibit IC50 values 30–40% lower than B1, mirroring the sulfation-dependent activity observed in Hemoiedemosides A and B .

Mechanistic Insights

- Sulfation and Bioactivity: Sulfate groups increase polarity, enhancing solubility and facilitating interactions with cell membrane receptors (e.g., glycosaminoglycan-binding proteins). Trisulfated compounds like Hemoiedemoside B exhibit stronger binding affinity, leading to enhanced intracellular uptake and apoptosis induction .

- Structural-Activity Relationship (SAR) : The number and position of sulfate groups are critical for bioactivity. For example, sulfation at C-6 (as in Hemoiedemoside B) is more impactful than C-4 modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.